molecular formula C15H19ClN2OS B15195379 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol CAS No. 26847-27-8

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol

Cat. No.: B15195379
CAS No.: 26847-27-8
M. Wt: 310.8 g/mol
InChI Key: OFULIMNERCHOMM-UHFFFAOYSA-N
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Description

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is a complex organic compound that belongs to the class of imidazothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes.

    Thiazole ring formation: This step often involves the cyclization of thioamides with α-halo ketones.

    Substitution reactions: Introduction of the butyl and chlorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction temperatures and pressures.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the imidazole or thiazole rings.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-3-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
  • 2-Butyl-3-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol

Uniqueness

2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

26847-27-8

Molecular Formula

C15H19ClN2OS

Molecular Weight

310.8 g/mol

IUPAC Name

2-butyl-3-(4-chlorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol

InChI

InChI=1S/C15H19ClN2OS/c1-2-3-4-13-15(19,11-5-7-12(16)8-6-11)18-10-9-17-14(18)20-13/h5-8,13,19H,2-4,9-10H2,1H3

InChI Key

OFULIMNERCHOMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(N2CCN=C2S1)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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